

Technical Guide: Solubility of Phenmedipham-d3 in Common Organic Solvents

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Compound of Interest		
Compound Name:	Phenmedipham-d3	
Cat. No.:	B15088470	Get Quote

Disclaimer: **Phenmedipham-d3** is a deuterated analog of Phenmedipham, primarily used as an internal standard for analytical purposes. Specific solubility data for the deuterated form is not widely published. The physical and chemical properties, including solubility, are considered to be virtually identical to the non-deuterated parent compound, Phenmedipham. Therefore, the data presented in this guide refers to Phenmedipham.

Executive Summary

This document provides a comprehensive overview of the solubility of Phenmedipham in various common organic solvents. Phenmedipham is a selective herbicide from the carbanilate and biscarbamate classes used to control broad-leaved weeds.[1] Understanding its solubility is critical for the development of stable formulations, analytical standards, and for conducting environmental fate studies. This guide includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow diagram illustrating the process.

Solubility Data

The solubility of Phenmedipham, a colorless crystalline powder, varies significantly across different organic solvents, reflecting its molecular structure.[1] Its solubility is generally low in nonpolar solvents and considerably higher in more polar organic solvents. The compound has very low solubility in water.[2]



The following table summarizes the available quantitative solubility data for Phenmedipham in selected organic and aqueous solvents.

Solvent	Chemical Class	Solubility (g/L)	Temperature (°C)	Reference
Dichloromethane	Halogenated Hydrocarbon	16.7	Not Specified	[3]
Toluene	Aromatic Hydrocarbon	36.8	20	[4]
Hexane	Aliphatic Hydrocarbon	0.5	Not Specified	
Acetonitrile	Nitrile	Soluble (used as a solvent for analytical standards)	Not Specified	
Methanol	Alcohol	Soluble (used as a solvent for analytical standards)	Not Specified	_
Water	Aqueous	0.0031 - 0.0047	25	

Note: For Acetonitrile and Methanol, specific quantitative data was not found, but they are commonly used as solvents for preparing analytical standards, indicating good solubility.

Experimental Protocol for Solubility Determination

This section outlines a standardized protocol for determining the solubility of **Phenmedipham-d3** in an organic solvent, based on the equilibrium shake-flask method. This method is analogous to the principles outlined in the OECD Test Guideline 105 for water solubility and is a standard approach for determining the saturation concentration of a compound.

3.1 Materials and Equipment



- Phenmedipham-d3, analytical standard grade (>99% purity)
- Selected organic solvent, HPLC grade
- Analytical balance (± 0.1 mg)
- Glass vials with screw caps (e.g., 10 mL)
- Thermostatic shaker or orbital incubator
- Syringe filters (0.22 μm, solvent-compatible, e.g., PTFE)
- · High-Performance Liquid Chromatography (HPLC) system with UV detector
- · Volumetric flasks and pipettes
- Centrifuge (optional)

3.2 Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **Phenmedipham-d3** solid to a glass vial. An amount that is visibly in excess of what will dissolve should be used to ensure saturation.
 - Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - \circ Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
 - Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum
 of 24 hours is recommended, with preliminary tests to confirm that equilibrium is reached
 (i.e., the concentration in solution does not change between 24 and 48 hours).



• Phase Separation:

- After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
- To ensure complete removal of solid material, either centrifuge the vial at a high speed or allow it to stand undisturbed at the equilibrium temperature.
- Carefully draw the supernatant (the clear, saturated solution) using a syringe.
- Filter the supernatant through a 0.22 μm syringe filter directly into a clean vial. This step is critical to remove any remaining micro-particulates.

· Quantification:

- Prepare a series of calibration standards of Phenmedipham-d3 of known concentrations in the same solvent.
- Dilute the filtered, saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
- Analyze the calibration standards and the diluted sample solution using a validated HPLC-UV method. A common method involves a C18 column with a mobile phase such as methanol/water and UV detection around 230-240 nm.
- Determine the concentration of the diluted sample by interpolating its response from the calibration curve.

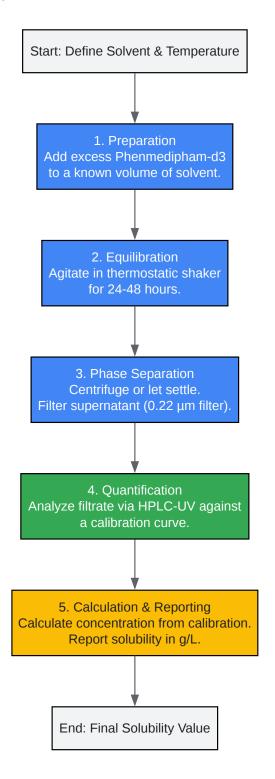
Calculation:

- Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.
- Express the final solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL).
- The experiment should be performed in triplicate to ensure reproducibility.



Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol.



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Caption: Workflow for determining the solubility of **Phenmedipham-d3**.

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